REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]=[C:4]([NH:10][CH:11]=[C:12]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:3]=1.[C:23](OC(=O)C)(=[O:25])[CH3:24]>>[C:23]([NH:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]=[C:4]([NH:10][CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:3]=1)(=[O:25])[CH3:24]
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Name
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|
Quantity
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9.91 g
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Type
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reactant
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Smiles
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NC1=CC(=NC(=N1)SC)NC=C(C(=O)OCC)C(=O)OCC
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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Quantity
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60 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
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was stirred for 16 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The concentrate was dissolved in 9:1 ethanol/ethyl acetate (100 mL)
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Type
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WAIT
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Details
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stored at 0° C. for 18 hours
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Duration
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18 h
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Type
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FILTRATION
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Details
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filtered
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Reaction Time |
16 h |
Name
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Type
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Smiles
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C(C)(=O)NC1=CC(=NC(=N1)SC)NC=C(C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |